molecular formula C5H4BF3KN B1423221 Potassium (pyridin-2-yl)trifluoroborate CAS No. 561328-70-9

Potassium (pyridin-2-yl)trifluoroborate

Cat. No.: B1423221
CAS No.: 561328-70-9
M. Wt: 185 g/mol
InChI Key: VXCPQBPINNXCOS-UHFFFAOYSA-N
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Description

Potassium (pyridin-2-yl)trifluoroborate is an organoboron compound with the molecular formula C5H4BF3N.K. It is a member of the potassium organotrifluoroborate family, which are known for their stability and versatility in various chemical reactions. This compound is particularly useful in organic synthesis, especially in cross-coupling reactions such as the Suzuki-Miyaura coupling.

Preparation Methods

Synthetic Routes and Reaction Conditions

Potassium (pyridin-2-yl)trifluoroborate can be synthesized through several methods. One common approach involves the reaction of pyridine-2-boronic acid with potassium hydrogen fluoride (KHF2) in the presence of a suitable solvent. The reaction typically proceeds under mild conditions and yields the desired product in good to excellent yields .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high purity and yield. The use of automated systems and advanced purification techniques helps in achieving consistent quality in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Potassium (pyridin-2-yl)trifluoroborate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include halides and other nucleophiles, typically under mild conditions.

    Suzuki-Miyaura Coupling: Palladium catalysts and bases such as potassium carbonate are commonly used.

Major Products

The major products formed from these reactions depend on the specific reactants and conditions used. In Suzuki-Miyaura coupling, for example, the major products are biaryl compounds .

Scientific Research Applications

Potassium (pyridin-2-yl)trifluoroborate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of potassium (pyridin-2-yl)trifluoroborate in chemical reactions involves the transfer of the pyridin-2-yl group to a suitable electrophile. In Suzuki-Miyaura coupling, for example, the compound acts as a nucleophilic partner, transferring the pyridin-2-yl group to the palladium catalyst, which then facilitates the formation of a new carbon-carbon bond .

Comparison with Similar Compounds

Similar Compounds

  • Potassium phenyltrifluoroborate
  • Potassium methyltrifluoroborate
  • Potassium vinyltrifluoroborate

Uniqueness

Potassium (pyridin-2-yl)trifluoroborate is unique due to its stability and versatility in various chemical reactions. Unlike some other organoboron compounds, it is not hygroscopic and can be stored for extended periods without significant decomposition. This makes it a valuable reagent in both laboratory and industrial settings .

Properties

IUPAC Name

potassium;trifluoro(pyridin-2-yl)boranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BF3N.K/c7-6(8,9)5-3-1-2-4-10-5;/h1-4H;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXCPQBPINNXCOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1=CC=CC=N1)(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BF3KN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30694355
Record name Potassium trifluoro(pyridin-2-yl)borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30694355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

561328-70-9
Record name Potassium trifluoro(pyridin-2-yl)borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30694355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Potassium (pyridin-2-yl)trifluoroborate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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